
Ganciclovir Mono-O-acetate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ganciclovir Mono-O-acetate-d5 is a biochemical used for proteomics research . It is an isotope labelled compound of Ganciclovir Mono-O-acetate . The molecular formula is C11H10D5N5O5 and the molecular weight is 302.28 .
Synthesis Analysis
An efficient protocol has been developed for the synthesis of deuterium labeled ganciclovir-d5, a potent anti-cytomegalovirus agent and its prodrug, valganciclovir-d5, by using inexpensive and commercially available glycerol-d5 reagent .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H10D5N5O5 . The molecular weight is 302.28 .Mecanismo De Acción
While specific information on Ganciclovir Mono-O-acetate-d5’s mechanism of action is not available, ganciclovir, the parent compound, inhibits virus replication. This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .
Safety and Hazards
While specific safety and hazard information for Ganciclovir Mono-O-acetate-d5 is not available, ganciclovir, the parent compound, is associated with a range of serious haematological adverse effects . It is considered a potential human carcinogen, teratogen, and mutagen . It may cause respiratory tract irritation, skin irritation, and eye irritation .
Direcciones Futuras
Ganciclovir, the parent compound of Ganciclovir Mono-O-acetate-d5, has been proposed as a potential treatment for glioma . A meta-analysis showed that ganciclovir significantly improved the prognosis of glioma patients . Therefore, more cases of ganciclovir as a glioma treatment can be conducted, or a large clinical trial can be designed .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ganciclovir Mono-O-acetate-d5 involves the acetylation of Ganciclovir-d5 with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Ganciclovir-d5", "Acetic anhydride", "Catalyst" ], "Reaction": [ "To a solution of Ganciclovir-d5 in dry pyridine, add acetic anhydride dropwise.", "Cool the reaction mixture to 0°C and add a catalyst.", "Stir the reaction mixture at room temperature for 24 hours.", "Quench the reaction by pouring it into ice-cold water.", "Extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product." ] } | |
Número CAS |
1246818-76-7 |
Fórmula molecular |
C11H15N5O5 |
Peso molecular |
302.302 |
Nombre IUPAC |
[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] acetate |
InChI |
InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19)/i2D2,3D2,7D |
Clave InChI |
YKLKCCHLLFMWQE-PLQZCBGVSA-N |
SMILES |
CC(=O)OCC(CO)OCN1C=NC2=C1NC(=NC2=O)N |
Sinónimos |
9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate](/img/structure/B587950.png)

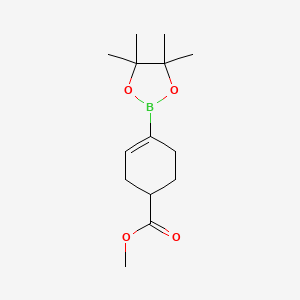
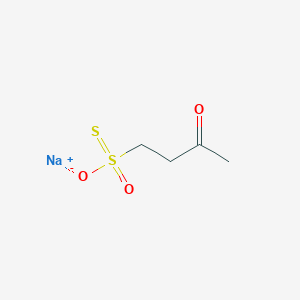
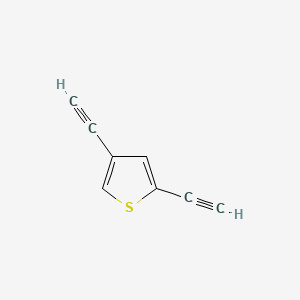
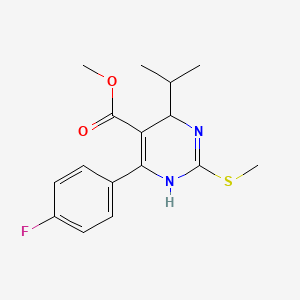
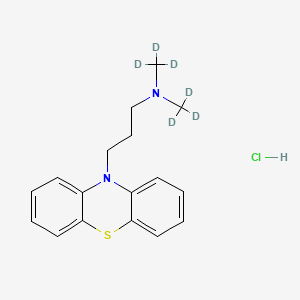
![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)

![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)